molecular formula C7H10O B1601446 1-Cyclobutylidenepropan-2-one CAS No. 67223-98-7

1-Cyclobutylidenepropan-2-one

Cat. No.: B1601446
CAS No.: 67223-98-7
M. Wt: 110.15 g/mol
InChI Key: KWRXXMHBWQXZAR-UHFFFAOYSA-N
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Description

1-Cyclobutylidenepropan-2-one is an organic compound with the molecular formula C₇H₁₀O. It is a ketone characterized by a cyclobutylidene group attached to a propan-2-one moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Cyclobutylidenepropan-2-one can be synthesized through the reaction of cyclobutanone with (acetylmethylene)triphenylphosphorane. The reaction typically involves heating a mixture of cyclobutanone and (acetylmethylene)triphenylphosphorane in silicone oil at temperatures ranging from 100°C to 110°C for about 12 hours. Benzoic acid is often used as a catalyst in this reaction .

Industrial Production Methods

The key steps involve maintaining precise reaction conditions and using appropriate catalysts to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-Cyclobutylidenepropan-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Various nucleophiles can be used depending on the desired substitution product.

Major Products Formed

    Oxidation: Carboxylic acids or ketones with additional oxygen functionalities.

    Reduction: Alcohols.

    Substitution: Compounds with different functional groups replacing the original ones.

Scientific Research Applications

1-Cyclobutylidenepropan-2-one has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-cyclobutylidenepropan-2-one involves its interaction with various molecular targets and pathways. As a ketone, it can participate in nucleophilic addition reactions, where nucleophiles attack the carbonyl carbon, leading to the formation of new bonds. This reactivity is crucial in its role as an intermediate in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

    Cyclobutanone: A simpler ketone with a cyclobutane ring.

    Cyclopentanone: A ketone with a cyclopentane ring.

    Cyclohexanone: A ketone with a cyclohexane ring.

Uniqueness

1-Cyclobutylidenepropan-2-one is unique due to its cyclobutylidene group, which imparts distinct reactivity and steric properties compared to other cyclic ketones. This uniqueness makes it valuable in specific synthetic applications where such properties are desired .

Properties

IUPAC Name

1-cyclobutylidenepropan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O/c1-6(8)5-7-3-2-4-7/h5H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWRXXMHBWQXZAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C=C1CCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70483109
Record name 1-Cyclobutylidenepropan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70483109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67223-98-7
Record name 1-Cyclobutylidenepropan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70483109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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